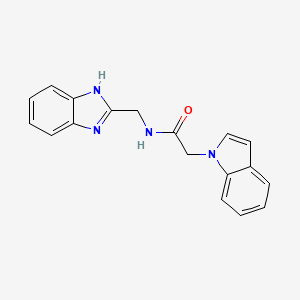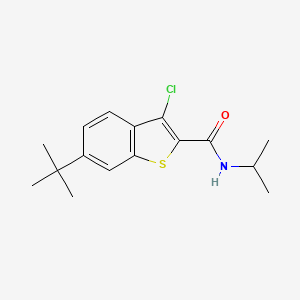![molecular formula C19H16N2O7 B14952929 1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one](/img/structure/B14952929.png)
1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one is a complex organic compound that belongs to the class of xanthones. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens . This compound is characterized by its unique structure, which includes a xanthone core linked to an imidazolidin-2-one moiety through an acetyl group.
Vorbereitungsmethoden
The synthesis of 1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one involves multiple steps. One common method starts with the preparation of the xanthone core, which can be synthesized by heating salicylic acid phenyl ester to high temperatures (275-285°C) and then further heating to 350-355°C to obtain the xanthone . The xanthone is then functionalized with a methoxy group and a hydroxy group at specific positions. The final step involves the acetylation of the xanthone derivative followed by the reaction with imidazolidin-2-one under controlled conditions to form the target compound.
Analyse Chemischer Reaktionen
1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various xanthone derivatives with potential biological activities.
Medicine: Research is ongoing to explore its potential as an anti-carcinogenic and anti-diabetic agent.
Industry: It is used in the synthesis of dyes, fluorescent agents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one involves its interaction with various molecular targets and pathways. The xanthone core is known to interact with enzymes and proteins, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . The imidazolidin-2-one moiety may enhance the compound’s binding affinity to specific targets, increasing its biological efficacy.
Vergleich Mit ähnlichen Verbindungen
1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one can be compared with other xanthone derivatives such as:
Mangiferin: Known for its anti-inflammatory and antioxidant properties.
Neomangiferin: Exhibits similar biological activities but with different solubility and pharmacokinetic profiles.
Gentioside: Another xanthone derivative with significant bioactivity, including anti-carcinogenic and anti-diabetic properties.
The uniqueness of this compound lies in its specific structure, which combines the xanthone core with an imidazolidin-2-one moiety, potentially enhancing its biological activity and specificity.
Eigenschaften
Molekularformel |
C19H16N2O7 |
|---|---|
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
1-[2-(1-hydroxy-7-methoxy-9-oxoxanthen-3-yl)oxyacetyl]imidazolidin-2-one |
InChI |
InChI=1S/C19H16N2O7/c1-26-10-2-3-14-12(6-10)18(24)17-13(22)7-11(8-15(17)28-14)27-9-16(23)21-5-4-20-19(21)25/h2-3,6-8,22H,4-5,9H2,1H3,(H,20,25) |
InChI-Schlüssel |
WNGZBYMBFQUCGN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OCC(=O)N4CCNC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B14952861.png)
![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14952865.png)

![2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14952888.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952903.png)
![Methyl 2-[2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-2-phenylacetamido]-3-phenylpropanoate](/img/structure/B14952909.png)
![methyl 2-(3-hydroxy-2-oxo-5-phenyl-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14952913.png)
![ethyl 4-(5-{(E)-2-[5-(acetylamino)-4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl}furan-2-yl)benzoate](/img/structure/B14952920.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952928.png)

![4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B14952934.png)

![[1-(2-methoxyethyl)-1H-indol-6-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B14952952.png)
